{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

Catalog No.
S13096045
CAS No.
918481-64-8
M.F
C18H27N3O3
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrr...

CAS Number

918481-64-8

Product Name

{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

IUPAC Name

[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H27N3O3/c1-23-16-4-6-17(7-5-16)24-15-14-19-10-12-21(13-11-19)18(22)20-8-2-3-9-20/h4-7H,2-3,8-15H2,1H3

InChI Key

KSSMQCPJCSWGPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)N3CCCC3

The compound {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine ring, a pyrrolidine moiety, and a methoxyphenoxy group. Its molecular formula is C18H27N3O3C_{18}H_{27}N_{3}O_{3}, with a molecular weight of approximately 333.425 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of this compound can be attributed to the functional groups present within its structure. The piperazine and pyrrolidine rings can participate in nucleophilic substitutions and cyclization reactions. Additionally, the methanone group can undergo condensation reactions, making it versatile for further synthetic modifications.

Several synthetic routes can be employed to synthesize {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone:

  • Piperazine Formation: Begin with the synthesis of the piperazine ring through the reaction of 1-bromoalkane with an amine.
  • Pyrrolidine Attachment: Introduce the pyrrolidine moiety via nucleophilic substitution on a suitable electrophile.
  • Methanone Group Introduction: Finally, react the intermediate with an appropriate methanone precursor to yield the final product.

Each step may require optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.

This compound holds promise in various fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for designing new drugs targeting central nervous system disorders.
  • Chemical Biology: It could be utilized in studies exploring receptor interactions and signaling pathways.
  • Synthetic Chemistry: The unique structure allows it to act as a building block for more complex molecules.

Interaction studies are crucial for understanding how {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone interacts with biological targets. Research may involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Evaluating its effects on cell lines or isolated tissues to determine pharmacological profiles.
  • In Vivo Studies: Conducting animal studies to observe physiological responses and therapeutic potential.

Several compounds share structural similarities with {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone, including:

Compound NameStructural FeaturesUnique Characteristics
1-(4-Methoxyphenyl)piperazinePiperazine ring with methoxy substitutionKnown for anxiolytic properties
4-(2-Pyrrolidinyl)piperidinePipedine structure with pyrrolidineExhibits potent analgesic effects
N-(4-Methoxyphenyl)-N'-methylureaUrea linkage with methoxy substitutionUsed in agricultural applications

Uniqueness

The unique combination of piperazine and pyrrolidine rings along with the methoxyphenoxy group distinguishes {4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone from other similar compounds. Its potential applications in neuropharmacology and synthetic chemistry further enhance its significance in research and development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

333.20524173 g/mol

Monoisotopic Mass

333.20524173 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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